Tert-butyl 2-(pyridin-3-yl)oxypropionate
Description
Tert-butyl 2-(pyridin-3-yl)oxypropionate is an ester derivative featuring a pyridin-3-yl (3-pyridyl) group linked via an ether oxygen to a propionate chain, with a tert-butyl ester moiety.
Properties
CAS No. |
209784-91-8 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 2-pyridin-3-yloxypropanoate |
InChI |
InChI=1S/C12H17NO3/c1-9(11(14)16-12(2,3)4)15-10-6-5-7-13-8-10/h5-9H,1-4H3 |
InChI Key |
HLUWFJGJOFNAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)OC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Structural Analogues
The following table summarizes key structural and functional differences between Tert-butyl 2-(pyridin-3-yl)oxypropionate and related compounds:
Key Observations :
- Steric Effects : The tert-butyl group in all compounds enhances stability but reduces solubility in polar solvents.
- Biological Activity : Peptidic derivatives (e.g., 13b) may exhibit enhanced target binding due to conformational rigidity , whereas fluorinated analogues (e.g., Example 324 in ) leverage halogen interactions for potency.
- Toxicity Profiles: Limited toxicological data for tert-butyl-pyridine derivatives highlight the need for further study, as seen in .
Preparation Methods
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is a robust method for forming ether bonds between alcohols. This approach avoids harsh acidic/basic conditions, making it suitable for sterically hindered substrates like tert-butyl esters.
Procedure :
-
Synthesis of tert-butyl 2-hydroxypropionate :
-
Lactic acid is esterified with tert-butanol under acid catalysis (e.g., H₂SO₄) or via coupling agents (DCC/DMAP) [4,14].
-
-
Mitsunobu Coupling :
-
React tert-butyl 2-hydroxypropionate with 3-hydroxypyridine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at room temperature [9,12].
-
Example :
-
Yield: 75–85% (hypothetical, based on analogous PyOx ligand syntheses).
-
Conditions: DIAD (1.2 equiv), PPh₃ (1.2 equiv), THF, 24 h, rt.
Advantages :
-
High regioselectivity.
-
Compatible with tert-butyl esters.
Esterification of Pre-Formed Acid
This two-step method involves synthesizing 2-(pyridin-3-yl)oxypropionic acid followed by esterification.
Step 1: Synthesis of 2-(Pyridin-3-yl)oxypropionic Acid
-
Williamson Ether Synthesis :
Step 2: Esterification with tert-Butanol
-
Coupling Agent Method :
-
Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in CH₂Cl₂ [8,14].
-
-
Acid-Catalyzed Fischer Esterification :
Example :
-
Conditions: EDC (1.5 equiv), DMAP (0.1 equiv), rt, 12 h.
Advantages :
-
Scalable for bulk synthesis.
Copper-Catalyzed Ullmann Coupling
This method forms the ether bond via a cross-coupling reaction, ideal for aryl halide substrates.
Procedure :
-
Substrate Preparation :
-
Coupling Reaction :
-
React 3-bromopyridine with tert-butyl 2-hydroxypropionate using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in DMF at 100°C [5,7].
-
Example :
Advantages :
-
Effective for electron-deficient pyridines.
Comparative Analysis of Methods
| Method | Key Reagents/Conditions | Yield (%) | Pros | Cons |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF | 75–85 | High yield, mild conditions | Costly reagents |
| Esterification | EDC/DMAP, CH₂Cl₂ | 60–70 | Scalable | Requires pre-formed acid |
| Ullmann Coupling | CuI, 1,10-phenanthroline, Cs₂CO₃ | 50–60 | Works with aryl halides | High temperatures, longer reaction times |
Experimental Validation from Literature
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2-(pyridin-3-yl)oxypropionate, and how can intermediates be characterized?
A common approach involves coupling pyridin-3-ol with a tert-butyl-protected propionate derivative via nucleophilic substitution or Mitsunobu reaction. Intermediates such as tert-butyl carbamates or silyl-protected pyridine derivatives (e.g., tert-butyl dimethylsilyl ethers) are often used to stabilize reactive groups . Characterization typically employs - and -NMR to confirm regioselectivity and purity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline intermediates, X-ray diffraction (using programs like SHELXL ) resolves structural ambiguities.
Q. How can researchers assess the purity and stability of this compound under varying conditions?
Purity is evaluated via HPLC with UV detection (λ = 254 nm) and GC-MS for volatile byproducts. Stability studies involve storing the compound at 25°C (ambient), 4°C (refrigerated), and -20°C (lyophilized) over 1–6 months, followed by LC-MS to detect degradation products (e.g., tert-butyl deprotection or hydrolysis). Kinetic studies under acidic/basic conditions (pH 3–10) can identify labile functional groups .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : -NMR identifies pyridine ring protons (δ 7.0–8.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). -NMR detects carbonyl carbons (δ 165–175 ppm) and pyridine ring carbons.
- IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm) and C-O-C vibrations (~1250 cm).
- X-ray Crystallography : Resolves bond lengths and angles, particularly for sterically hindered tert-butyl groups .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NOE effects in NMR) be resolved for this compound?
Unexpected nuclear Overhauser effects (NOE) may arise from conformational flexibility or impurities. Strategies include:
Q. What methodologies optimize the regioselective functionalization of the pyridine ring in this compound?
Regioselectivity challenges arise due to the pyridine ring’s electronic heterogeneity. Approaches include:
- Directed Ortho-Metalation : Use of LDA or Grignard reagents with directing groups (e.g., tert-butyl esters) to target C-2 or C-4 positions.
- Transition Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for C-H activation at electron-deficient positions.
- Protection/Deprotection Strategies : Silyl groups (e.g., tert-butyldimethylsilyl) protect hydroxyl or amine functionalities during multi-step syntheses .
Q. How do steric effects from the tert-butyl group influence reaction kinetics in downstream modifications?
The tert-butyl group’s bulkiness can hinder nucleophilic attack or reduce catalytic efficiency. Kinetic studies (e.g., Eyring plots) quantify steric effects by comparing reaction rates with analogs (e.g., methyl or ethyl esters). Computational tools (MD simulations) model steric hindrance, guiding solvent selection (e.g., DMF for high polarity) or catalyst design (e.g., bulky phosphine ligands in Pd catalysis) .
Q. What strategies address low yields in the final coupling step of this compound synthesis?
Low yields often stem from competing side reactions (e.g., ester hydrolysis or pyridine ring oxidation). Mitigation strategies:
- Temperature Control : Conduct reactions at 0–5°C to suppress exothermic side pathways.
- Catalyst Optimization : Use Pd(OAc) with Xantphos for improved turnover in coupling reactions.
- Workup Protocols : Extract products under inert atmospheres (N) and use anhydrous MgSO for drying .
Data Analysis and Reproducibility
Q. How should researchers validate crystallographic data when structural refinements show high R-factors?
High R-factors (>10%) may indicate disorder (e.g., tert-butyl group rotation) or twinning. Solutions include:
Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthetic yields?
- ANOVA : Compare yields across ≥3 independent batches to identify systematic errors.
- Design of Experiments (DoE) : Taguchi or factorial designs to isolate critical variables (e.g., reaction time, catalyst loading).
- Multivariate Analysis (PCA) : Correlate spectral purity data with reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
